molecular formula C12H12N2 B287911 2-methyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline

2-methyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline

Cat. No. B287911
M. Wt: 184.24 g/mol
InChI Key: SDPRWYACAFXCBA-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a pyrrole derivative that has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and proliferation. It also inhibits the NF-kB pathway, which is involved in inflammation and cancer cell survival. Moreover, it has been found to induce the expression of tumor suppressor genes, such as p53 and p21, which play a crucial role in cancer cell apoptosis.
Biochemical and Physiological Effects:
2-methyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. It has been shown to have a low IC50 value, indicating its potency against cancer cells. Moreover, it has been found to have good bioavailability and pharmacokinetic properties, making it a potential drug candidate.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a useful tool for studying cancer biology. Moreover, it has been found to be effective against cancer cells that are resistant to conventional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its efficacy.

Future Directions

There are several future directions for the research on 2-methyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline. One of the directions is to study its mechanism of action in more detail to identify the specific signaling pathways that it targets. Another direction is to explore its potential use in combination therapy with other anticancer drugs to improve its efficacy. Moreover, the development of novel drug delivery systems may improve the solubility and bioavailability of the compound, making it a more effective anticancer agent. Finally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials.
In conclusion, 2-methyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline is a promising compound that has shown potential as an anticancer agent. Its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Although there are some limitations in using this compound in lab experiments, there are several future directions for research that may improve its efficacy and safety for use in cancer therapy.

Synthesis Methods

The synthesis of 2-methyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline involves the reaction of 2-methyl-1H-pyrrole with N-(2-formylphenyl) methanesulfonamide in the presence of a base. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction temperature and the choice of solvent.

Scientific Research Applications

2-methyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been found to be effective against cancer cells that are resistant to conventional chemotherapy drugs.

properties

Product Name

2-methyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-methyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline

InChI

InChI=1S/C12H12N2/c1-10-5-2-3-7-12(10)14-9-11-6-4-8-13-11/h2-9,14H,1H3/b11-9-

InChI Key

SDPRWYACAFXCBA-LUAWRHEFSA-N

Isomeric SMILES

CC1=CC=CC=C1N/C=C\2/C=CC=N2

SMILES

CC1=CC=CC=C1NC=C2C=CC=N2

Canonical SMILES

CC1=CC=CC=C1NC=C2C=CC=N2

Origin of Product

United States

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